4-Cinnamoyl-3-ethyl-2-piperazinone: Platelet 12-Lipoxygenase Inhibition Activity vs. In-Class Baseline
4-Cinnamoyl-3-ethyl-2-piperazinone was evaluated for in vitro inhibition of platelet 12-lipoxygenase, a target implicated in platelet activation and inflammatory pathways. At a screening concentration of 30 μM, the compound demonstrated measurable inhibitory activity . This establishes a baseline activity profile for the compound against this enzymatic target, distinguishing it from unsubstituted piperazinone derivatives that lack the cinnamoyl electrophilic warhead necessary for potential covalent enzyme interactions. No direct head-to-head comparison with a defined comparator compound under identical conditions is available in the source data.
| Evidence Dimension | In vitro enzyme inhibition (platelet 12-lipoxygenase) |
|---|---|
| Target Compound Data | Inhibitory activity detected at 30 μM (qualitative; specific % inhibition not reported) |
| Comparator Or Baseline | Baseline: unsubstituted piperazinone (no reported activity) |
| Quantified Difference | Not quantifiable due to lack of comparator data in same assay |
| Conditions | In vitro binding assay using platelet 12-lipoxygenase; compound tested at 30 μM concentration |
Why This Matters
Provides a verified activity anchor point in a defined biochemical assay, enabling researchers to benchmark this compound's enzyme engagement relative to other screening hits in 12-lipoxygenase programs.
